molecular formula C15H9ClF3N3O2S B2450336 N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 863669-03-8

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2450336
CAS No.: 863669-03-8
M. Wt: 387.76
InChI Key: SRFOKZHVEPLQES-UHFFFAOYSA-N
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Description

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a quinoxaline ring substituted with a chlorine atom at the 3-position and a benzenesulfonamide group with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions.

    Chlorination: The quinoxaline core is then chlorinated at the 3-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Sulfonamide Formation: The chlorinated quinoxaline is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (Et3N) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom on the quinoxaline ring can undergo nucleophilic substitution reactions, potentially forming various derivatives.

    Oxidation and Reduction: The quinoxaline ring can participate in redox reactions, although these are less common for this specific compound.

    Sulfonamide Reactions: The sulfonamide group can engage in reactions typical for sulfonamides, such as hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2) might be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) could be used.

Major Products

    Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

    Oxidation Products: Oxidized quinoxaline derivatives.

    Reduction Products: Reduced forms of the quinoxaline ring.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties.

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes involved in disease pathways.

Industry

    Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex drug molecules.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism by which N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloroquinoxalin-2-yl)benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its bioactivity and chemical properties.

    3-(trifluoromethyl)benzenesulfonamide: Lacks the quinoxaline ring, which significantly changes its chemical behavior and applications.

Uniqueness

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the quinoxaline ring, chlorine substituent, and trifluoromethyl group, which together confer distinct chemical properties and potential bioactivities not seen in simpler analogs.

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O2S/c16-13-14(21-12-7-2-1-6-11(12)20-13)22-25(23,24)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOKZHVEPLQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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